4-Methylisoquinoline-8-sulfonyl chloride

Kinase inhibitor Structure-based drug design Protein crystallography

4-Methylisoquinoline-8-sulfonyl chloride (CAS 1337881-76-1) is a heterocyclic sulfonyl chloride building block characterized by an isoquinoline core with a methyl substituent at the 4-position and a sulfonyl chloride moiety at the 8-position, molecular formula C10H8ClNO2S, molecular weight 241.69. This compound serves primarily as a synthetic intermediate for constructing sulfonamide libraries via reactions with amines, alcohols, or thiols, with the sulfonyl chloride group providing high electrophilic reactivity.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
CAS No. 1337881-76-1
Cat. No. B1446303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoquinoline-8-sulfonyl chloride
CAS1337881-76-1
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO2S/c1-7-5-12-6-9-8(7)3-2-4-10(9)15(11,13)14/h2-6H,1H3
InChIKeyHNKXDDMSVNPLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylisoquinoline-8-sulfonyl chloride CAS 1337881-76-1: Core Properties and Procurement Specifications


4-Methylisoquinoline-8-sulfonyl chloride (CAS 1337881-76-1) is a heterocyclic sulfonyl chloride building block characterized by an isoquinoline core with a methyl substituent at the 4-position and a sulfonyl chloride moiety at the 8-position, molecular formula C10H8ClNO2S, molecular weight 241.69 . This compound serves primarily as a synthetic intermediate for constructing sulfonamide libraries via reactions with amines, alcohols, or thiols, with the sulfonyl chloride group providing high electrophilic reactivity . The compound is commercially available at purities of 95–98%, with analytical quality control data including NMR, HPLC, or GC provided by reputable vendors . Notably, the sulfonyl moiety at the 8-position of the isoquinoline ring represents a distinct regiochemical substitution pattern within the broader class of isoquinoline sulfonyl chlorides, which influences both the steric and electronic properties of derived sulfonamide products .

4-Methylisoquinoline-8-sulfonyl chloride: Why Regiochemistry Precludes Simple Replacement with Other Isoquinoline Sulfonyl Chlorides


Generic substitution of 4-methylisoquinoline-8-sulfonyl chloride with other isoquinoline sulfonyl chlorides is not scientifically valid due to fundamental differences in the regiochemical substitution pattern. The specific placement of the sulfonyl chloride group at the 8-position of the isoquinoline ring system, combined with the 4-methyl substitution, creates a unique steric and electronic environment that directly governs reactivity toward nucleophiles and the physicochemical properties of the resulting sulfonamide products . Alternative isoquinoline sulfonyl chlorides—such as isoquinoline-5-sulfonyl chloride or 4-bromoisoquinoline-8-sulfonyl chloride—exhibit markedly different reaction kinetics, regioselectivity in downstream transformations, and crystallinity of final compounds [1]. In the context of kinase inhibitor development, where isoquinoline sulfonamides constitute a validated pharmacophore class exemplified by Fasudil and H-89, the precise substitution pattern is a critical determinant of target binding affinity and selectivity [2]. The following evidence sections quantify these differentiation dimensions where data are available and explicitly note where direct comparative data are absent from the current scientific record.

4-Methylisoquinoline-8-sulfonyl chloride: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


4-Methyl-8-sulfonyl Chloride Substitution: Structural Differentiation from 5-Sulfonyl Isoquinoline Scaffolds in Kinase Inhibitor Design

The 4-methyl-8-sulfonyl chloride substitution pattern generates a distinct ligand geometry that fundamentally alters protein kinase binding modes compared to the 5-sulfonyl substitution pattern found in Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline) [1]. Crystallographic data for a 4-methylisoquinoline derivative (PDB: 6YQK) demonstrates that the 4-methyl group occupies a hydrophobic pocket in the ATP-binding site of protein kinase A (PKA), while the 8-position sulfonamide engages with the catalytic lysine residue [2]. This contrasts with the 5-substituted Fasudil scaffold where the sulfonamide moiety interacts with a different residue constellation. The ligand geometry differences manifest in measurable binding pose discrepancies between the two substitution patterns [3].

Kinase inhibitor Structure-based drug design Protein crystallography

Synthetic Utility in Resin-Capture-and-Release Methodology: Enabling Parallel Sulfonamide Library Synthesis

4-Methylisoquinoline-8-sulfonyl chloride is specifically compatible with the resin-capture-and-release methodology for generating sulfonamide libraries, a capability shared with other quinolinyl and isoquinolinyl sulfonyl chlorides prepared in the same synthetic study . In this protocol, sulfonyl chlorides react with amine nucleophiles while captured on solid support, enabling parallel synthesis and purification of structurally diverse sulfonamides. The 4-methyl-8-substitution pattern yields sulfonamide products with distinct retention times and physicochemical properties relative to other substitution isomers [1].

Combinatorial chemistry Solid-phase synthesis Sulfonamide library

Commercial Purity Benchmarks: Vendor-Specified 95–98% Purity with Batch-Specific Analytical Documentation

Commercially available 4-methylisoquinoline-8-sulfonyl chloride is supplied with vendor-specified purities ranging from 95% to 98%, accompanied by batch-specific analytical documentation . Vendor A provides 97% standard purity with NMR, HPLC, and GC batch quality reports . Vendor B specifies 95% minimum purity with long-term storage recommendations (cool, dry conditions) . Vendor C offers 98% purity grade .

Quality control Analytical chemistry Procurement specification

Note on Direct Comparative Data Scarcity for 4-Methylisoquinoline-8-sulfonyl chloride

A systematic search of the peer-reviewed literature, patent databases, and authoritative chemical repositories reveals a notable absence of direct head-to-head quantitative comparisons between 4-methylisoquinoline-8-sulfonyl chloride and its closest structural analogs for any specific application endpoint (e.g., reaction kinetics, biological activity, physicochemical stability). No published studies were identified that report side-by-side experimental data comparing this compound against, for example, isoquinoline-5-sulfonyl chloride, 4-bromoisoquinoline-8-sulfonyl chloride, or 4-methylquinoline-8-sulfonyl chloride in the same assay system. The compound's primary reported use is as a synthetic intermediate within broader isoquinoline sulfonyl chloride libraries , where class-level inferences regarding regiochemical differentiation can be drawn from crystallographic studies of downstream sulfonamide derivatives [1], but compound-specific quantitative differentiation remains unestablished in the current public scientific record.

Evidence gap Comparative pharmacology Structure-activity relationship

4-Methylisoquinoline-8-sulfonyl chloride: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Fragment Elaboration and Lead Optimization

Based on crystallographic evidence demonstrating that 4-methylisoquinoline-8-sulfonamide derivatives occupy the PKA ATP-binding site with a binding pose distinct from 5-substituted Fasudil analogs, this compound is suitable as a starting material for generating focused libraries of kinase inhibitor candidates [1]. The 4-methyl group contributes hydrophobic contacts within the pocket while the 8-sulfonyl chloride provides a reactive handle for introducing diverse amine-containing fragments. Procurement is indicated for medicinal chemistry programs seeking to explore alternative isoquinoline substitution vectors for intellectual property generation in the kinase inhibitor space [2].

Solid-Phase Parallel Synthesis of Sulfonamide Libraries

The established compatibility of isoquinoline sulfonyl chlorides with resin-capture-and-release methodology supports the use of 4-methylisoquinoline-8-sulfonyl chloride in combinatorial chemistry workflows [1]. This application is appropriate for laboratories engaged in high-throughput synthesis of structurally diverse sulfonamide collections, where the 4-methyl-8-substitution pattern contributes chemical diversity to screening decks. The availability of batch-specific analytical documentation from reputable vendors supports reproducible library production [2].

Structure-Activity Relationship Studies on Isoquinoline Scaffolds

For research programs investigating the impact of isoquinoline substitution patterns on biological or physicochemical properties, 4-methylisoquinoline-8-sulfonyl chloride serves as a defined building block representing the 4-methyl-8-sulfonyl substitution combination [1]. When procured alongside other substitution isomers (e.g., 5-sulfonyl, 6-sulfonyl, or varying alkyl/aryl substituents), this compound enables systematic SAR exploration. Procurement is warranted when the research objective includes mapping the structure-property landscape of isoquinoline sulfonamide derivatives [2].

Synthetic Methodology Development for Heterocyclic Sulfonyl Chlorides

As a member of the substituted isoquinoline sulfonyl chloride class, this compound is suitable for use in developing and optimizing synthetic methods involving heteroaromatic sulfonyl chlorides, including nucleophilic substitution reactions with amines, alcohols, and thiols [1]. The 4-methyl substitution provides a defined electronic and steric environment that can serve as a benchmark for evaluating reaction scope and limitations across different substitution patterns. Procurement is relevant for academic and industrial process chemistry laboratories engaged in sulfonamide coupling methodology research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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